molecular formula C26H29N5O2S B2658772 N-cyclopentyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-26-0

N-cyclopentyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2658772
CAS No.: 1114830-26-0
M. Wt: 475.61
InChI Key:
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Description

Triazoloquinazolines are a class of compounds that contain a quinoxaline ring fused with a 1,2,4-triazole ring . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoloquinazolines are typically synthesized via aromatic nucleophilic substitution . This involves the reaction of a precursor compound with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a fused ring system containing a quinoxaline ring and a 1,2,4-triazole ring . The presence of various substituents such as a cyclopentyl group, a methylbenzylthio group, a propyl group, and a carboxamide group would further add to the complexity of the structure.

Scientific Research Applications

Synthesis and Chemical Properties

N-cyclopentyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is part of a class of compounds involved in various synthetic processes. The synthesis methods often involve cyclocondensation reactions, as well as reactions with different amines and aldehydes. These processes lead to the formation of compounds with diverse structural characteristics and potential applications in pharmaceutical and chemical research (Lipson et al., 2006).

Potential Biological Activities

Compounds similar to this compound have been shown to possess significant biological activities. Some derivatives demonstrate potent antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans (Pokhodylo et al., 2021). Additionally, certain quinazoline derivatives exhibit anticancer activities, showcasing their potential in oncological research (Ahmed et al., 2014).

Applications in Drug Discovery

These compounds, including this compound, are often studied for their potential applications in drug discovery. Their diverse biological activities make them suitable candidates for developing new pharmaceuticals. For instance, some derivatives have been evaluated for their potential use in treating erectile dysfunction and male reproductive health issues (Danylchenko et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some triazoloquinazolines are known to inhibit CDK2, a protein kinase involved in cell cycle regulation, making them potential candidates for cancer treatment .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activities and potential applications in medicine. This could include in-depth studies on its mechanism of action, as well as the development of more efficient synthesis methods .

Properties

IUPAC Name

N-cyclopentyl-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2S/c1-3-13-30-24(33)21-12-11-19(23(32)27-20-9-4-5-10-20)15-22(21)31-25(30)28-29-26(31)34-16-18-8-6-7-17(2)14-18/h6-8,11-12,14-15,20H,3-5,9-10,13,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMZKBMXSGQREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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